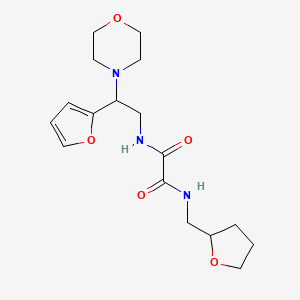

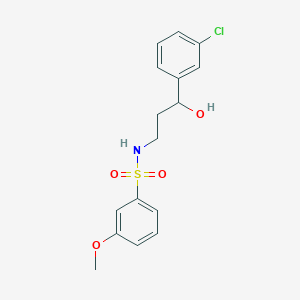

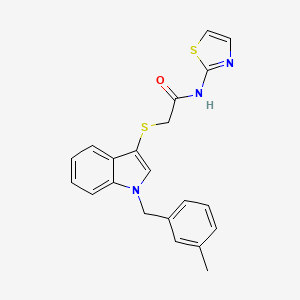

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Tetrahydrofuran (THF) is a cyclic ether that is primarily used as a precursor to polymers .

Synthesis Analysis

A process for preparing furanic mono- and/or di-sulfonate molecules from the reduction products of HMF, in particular, from either 2,5-bis-hydroxymethyltetrahydrofurans (THF-diols) or furan-2,5-dimethanol (FDM) under relatively mild conditions is described . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .Molecular Structure Analysis

Furan is a nonpolar aromatic compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding . This improves the pharmacokinetic characteristics of lead molecules and is thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Chemical Reactions Analysis

Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. Furan is a nonpolar aromatic compound and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .Applications De Recherche Scientifique

Cascade Reactions and Functionalized Tetrahydrofuran Derivatives

The compound can be utilized in cascade reactions to synthesize functionalized tetrahydrofuran derivatives. Researchers have proposed a three-step strategy for its functionalization, which involves the following processes:

- Hydrogenation–Cyclization : The aldol condensation intermediate is hydrogenated and cyclized to generate alkylated tetrahydrofuran .

Methyl- and Ethyl-(Tetrahydrofuran-2-yl)acetates

The compound can serve as a precursor for the synthesis of (tetrahydrofuran-2-yl)acetates. By hydrogenating known 2-alkylidene-tetrahydrofurans, researchers have prepared methyl- and 3-ethyl-(tetrahydrofuran-2-yl)acetates. These acetates find applications in various fields, including organic synthesis and pharmaceuticals .

Furanic Mono- and Di-sulfonate Molecules

From the reduction products of 5-hydroxymethylfurfural (HMF), the compound can be used to prepare furanic mono- and/or di-sulfonate molecules. These sulfonates have potential applications in areas such as catalysis, materials science, and green chemistry .

Mécanisme D'action

The high therapeutic properties of the furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents which can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Orientations Futures

Propriétés

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h2,4,8,13-14H,1,3,5-7,9-12H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWYPHHYZVUPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

![6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2747530.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2747532.png)